molecular formula C27H26N4O2S B2461126 5-methyl-4-({[2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}methyl)-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazole CAS No. 1207014-21-8

5-methyl-4-({[2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}methyl)-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazole

Cat. No.: B2461126
CAS No.: 1207014-21-8
M. Wt: 470.59
InChI Key: RWPHBRDCTBXTTH-UHFFFAOYSA-N
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Description

5-methyl-4-({[2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}methyl)-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazole is a complex organic compound characterized by its unique structure, which includes an oxazole ring, a pyrazolo[1,5-a]pyrazine core, and various substituents

Scientific Research Applications

5-methyl-4-({[2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}methyl)-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazole has several scientific research applications:

    Medicinal Chemistry: This compound may be explored for its potential as a therapeutic agent due to its unique structure and potential biological activity.

    Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific properties.

    Biological Research: It can be used as a probe or tool in biological studies to understand various biochemical pathways and mechanisms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-4-({[2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}methyl)-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazole typically involves multiple steps, starting with the preparation of the oxazole and pyrazolo[1,5-a]pyrazine cores. The key steps include:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the Pyrazolo[1,5-a]pyrazine Core: This involves the condensation of hydrazine derivatives with diketones or similar compounds.

    Coupling Reactions: The final step involves coupling the oxazole and pyrazolo[1,5-a]pyrazine cores through a thioether linkage, often using reagents like thiols and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-methyl-4-({[2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}methyl)-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Mechanism of Action

The mechanism of action of 5-methyl-4-({[2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}methyl)-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methyl-4-({[2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}methyl)-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazole is unique due to its specific combination of structural features, which may confer distinct chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

5-methyl-4-[[2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylmethyl]-2-(4-propan-2-yloxyphenyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O2S/c1-17(2)32-21-11-9-20(10-12-21)26-29-24(19(4)33-26)16-34-27-25-15-23(30-31(25)14-13-28-27)22-8-6-5-7-18(22)3/h5-15,17H,16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWPHBRDCTBXTTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN3C=CN=C(C3=C2)SCC4=C(OC(=N4)C5=CC=C(C=C5)OC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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